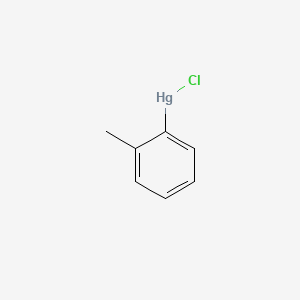

Chloro(2-methylphenyl)mercury

Description

Properties

CAS No. |

2777-37-9 |

|---|---|

Molecular Formula |

C7H7ClHg |

Molecular Weight |

327.17 g/mol |

IUPAC Name |

chloro-(2-methylphenyl)mercury |

InChI |

InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1 |

InChI Key |

AFCVKFFKAKDREZ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=CC=C1[Hg]Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 2-Methylphenol (o-Cresol)

A critical step in preparing chloro(2-methylphenyl)mercury is obtaining the 4-chloro-2-methylphenyl moiety. This is commonly achieved by chlorinating 2-methylphenol (o-cresol) using sulfuryl chloride (SO2Cl2) at temperatures between 30–40°C. The reaction yields a mixture predominantly containing 4-chloro-o-cresol (~93% w/w) and minor amounts of 6-chloro-o-cresol (~6% w/w). The mixture is then distilled to increase purity, achieving 97–98% w/w of 4-chloro-o-cresol. Sulfur dioxide by-product is recycled by reaction with chlorine to regenerate sulfuryl chloride, enhancing process efficiency.

Selective Chlorination Catalysis

Subsequent chlorination steps to obtain 4-chloro-2-methylphenoxyalkanoic acids (related compounds) demonstrate the importance of catalysts to improve selectivity for the 4-position chlorination over the 6-position. Catalysts with electropositive groups (e.g., dialkyl-substituted amino groups) and electronegative groups (carbonyl, thiocarbonyl) have been shown to increase the ratio of 4-chlorinated to 6-chlorinated products up to 25:1, indicating high selectivity.

Synthesis of this compound

While direct literature on this compound synthesis is sparse, established organomercury synthesis methods apply:

Mercuration of Aromatic Rings: The aromatic ring of 2-methylphenyl derivatives can be mercurated using mercury(II) chloride (HgCl2) in the presence of an acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where mercury coordinates to the aromatic ring, often at the position activated by substituents such as methyl and chloro groups.

Reaction Conditions: Typical conditions involve refluxing the aromatic precursor with HgCl2 in an organic solvent such as acetic acid or dichloromethane. Reaction times vary from several hours to overnight, with temperature control critical to avoid side reactions.

Work-up and Purification: After reaction completion, the mixture is cooled, and the organomercury compound is isolated by filtration or extraction. Purification often involves recrystallization or chromatography.

Example Procedure (Inferred)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-chloro-2-methylphenol + HgCl2 in acetic acid, reflux 4-6 h | Formation of this compound complex |

| 2 | Cooling and filtration | Isolation of crude organomercury compound |

| 3 | Recrystallization from suitable solvent | Purified this compound |

Related Synthetic Insights from Analogous Compounds

Research on related chloro-substituted phenyl mercury compounds and phenoxyalkanoic acids provides useful insights:

Chlorination steps using sulfuryl chloride or chlorine gas are critical for introducing chloro substituents with high regioselectivity.

Reaction optimization includes controlling pH, temperature, and catalyst presence to maximize yield and selectivity.

Organomercury compound synthesis benefits from careful control of stoichiometry and reaction environment to minimize mercury waste and improve safety.

Data Table: Summary of Key Preparation Parameters

Research Findings and Analytical Considerations

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been optimized for related methylmercury compounds, involving phenyl derivatization to improve detection sensitivity. These methods can be adapted to monitor this compound synthesis and purity.

The presence of degradation products during derivatization can affect analytical sensitivity, indicating the need for optimized reaction conditions to minimize side products.

Purification by silica gel chromatography is effective for isolating organomercury compounds from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: Chloro(2-methylphenyl)mercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

Reduction: Reduction reactions can convert this compound to elemental mercury and other reduced species.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products Formed:

Oxidation: Mercury(II) oxide and organic byproducts.

Reduction: Elemental mercury and organic byproducts.

Substitution: Various substituted organomercury compounds.

Scientific Research Applications

Chloro(2-methylphenyl)mercury has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

Medicine: Investigated for its antimicrobial properties and potential use in developing new pharmaceuticals.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloro(2-methylphenyl)mercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It may also interfere with enzymatic activities and cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Chloro(4-methylphenyl)mercury (CAS: 5522-68-9)

- Substituent : Methyl group at the para position.

- Molecular Formula : C₇H₇ClHg.

- Key Differences :

Chloro(3-methylphenyl)mercury (CAS: 5955-19-1)

- Substituent : Methyl group at the meta position.

- Molecular Formula : C₇H₇ClHg.

- Key Differences :

Functional Group Effects

Chloro(4-nitrophenyl)mercury (CAS: 20265-00-3)

- Substituent : Nitro group at the para position.

- Molecular Formula: C₆H₄ClHgNO₂.

- Key Differences: The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the mercury center. This enhances reactivity in nucleophilic substitution reactions .

Chloro(2-hydroxyphenyl)mercury (CAS: 90-03-9)

- Substituent : Hydroxyl group at the ortho position.

- Molecular Formula : C₆H₅ClHgO.

- Key Differences :

Steric and Electronic Impact

- This contrasts with para-substituted analogs, which are less hindered .

- Electron-Donating vs. Electron-Withdrawing Groups : Methyl (electron-donating) stabilizes the Hg-Cl bond marginally, while nitro or hydroxyl groups (electron-withdrawing) increase Hg’s electrophilicity, promoting reactivity .

Data Table: Comparative Analysis of Arylmercury Chlorides

Q & A

Q. What are the optimal synthesis conditions for Chloro(2-methylphenyl)mercury, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves reacting mercury(II) chloride (HgCl₂) with 2-methylphenol in a polar aprotic solvent (e.g., dichloromethane) under reflux (60–80°C). Reaction progress is monitored via TLC, and purification is achieved through recrystallization from ethanol or column chromatography. Yield optimization requires stoichiometric control (1:1 molar ratio) and exclusion of moisture to prevent hydrolysis. Impurities like unreacted HgCl₂ are removed via filtration .

Q. What spectroscopic and analytical techniques are effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3 ppm). ¹⁹⁹Hg NMR reveals chemical shifts near δ -1,000 ppm, typical for arylmercury compounds.

- Mass Spectrometry : ESI-MS confirms molecular ion peaks ([M]⁺ at m/z ~328). Fragmentation patterns distinguish Hg-Cl bonds.

- X-ray Crystallography : Resolves Hg-C bond lengths (~2.05 Å) and Cl-Hg-C angles (~180°).

- Elemental Analysis : Validates C, H, Cl, and Hg percentages (±0.3% error) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation.

- Store in amber glass containers under inert gas (N₂/Ar) to prevent light/air degradation.

- Toxicity data from analogous organomercurials (e.g., phenylmercury chloride) indicate acute neurotoxicity (LD₅₀: 25 mg/kg in rats). Spill management requires sulfur powder to bind mercury .

Advanced Research Questions

Q. How does the ortho-methyl substituent influence reactivity compared to para-substituted analogs?

- Methodological Answer : Steric hindrance from the ortho-methyl group reduces nucleophilic substitution rates. Compare kinetics with Chloro(4-methylphenyl)mercury (CAS 5522-68-9) using pseudo-first-order conditions (excess nucleophile, UV-Vis monitoring). Computational modeling (DFT) quantifies steric/electronic effects on transition-state energy .

Q. What are the environmental persistence pathways of this compound?

- Methodological Answer :

- Biodegradation : Incubate with Pseudomonas spp. and monitor Hg release via ICP-MS.

- Photodegradation : Expose to UV light (254 nm) and analyze products (e.g., Hg⁰, chlorophenols) via GC-MS.

- Bioaccumulation : Use zebrafish models to measure bioconcentration factors (BCF >500 suggests high persistence) .

Q. How can computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to glutathione peroxidase (PDB: 2OBA) using AutoDock Vina.

- QSAR Models : Correlate substituent effects (Hammett σ values) with toxicity endpoints (e.g., IC₅₀ in cell assays).

- ADMET Prediction : Use SwissADME to estimate blood-brain barrier permeability (LogBB >0.3 indicates neurotoxic risk) .

Notes on Data Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.